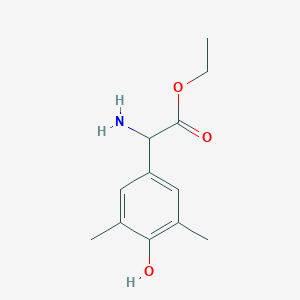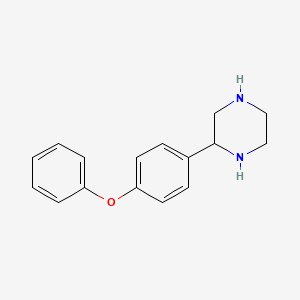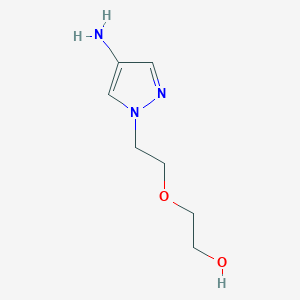
2-(2-(4-Amino-1H-pyrazol-1-YL)ethoxy)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-Amino-1H-pyrazol-1-yl)ethoxy)ethan-1-ol is a heterocyclic compound that features a pyrazole ring Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
The synthesis of 2-(2-(4-Amino-1H-pyrazol-1-yl)ethoxy)ethan-1-ol typically involves the reaction of 4-amino-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
2-(2-(4-Amino-1H-pyrazol-1-yl)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
2-(2-(4-Amino-1H-pyrazol-1-yl)ethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism of action of 2-(2-(4-Amino-1H-pyrazol-1-yl)ethoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino group in the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating various biochemical pathways .
Comparación Con Compuestos Similares
Similar compounds to 2-(2-(4-Amino-1H-pyrazol-1-yl)ethoxy)ethan-1-ol include:
2-(4-Amino-1H-pyrazol-1-yl)ethanol: This compound lacks the ethoxy group but shares the pyrazole ring structure.
4,5-Diamino-1-(2-hydroxyethyl)pyrazole: This compound has additional amino groups, which may confer different biological activities.
2-(5-Amino-1H-pyrazol-1-yl)ethanol: Similar in structure but with the amino group at a different position on the pyrazole ring.
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C7H13N3O2 |
|---|---|
Peso molecular |
171.20 g/mol |
Nombre IUPAC |
2-[2-(4-aminopyrazol-1-yl)ethoxy]ethanol |
InChI |
InChI=1S/C7H13N3O2/c8-7-5-9-10(6-7)1-3-12-4-2-11/h5-6,11H,1-4,8H2 |
Clave InChI |
OMSVESVDQUXUQD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN1CCOCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


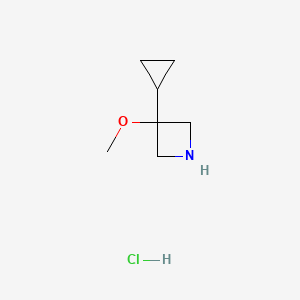
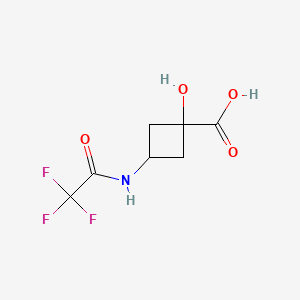

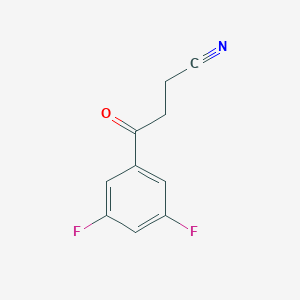
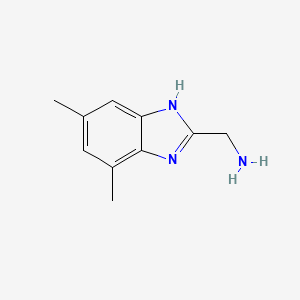
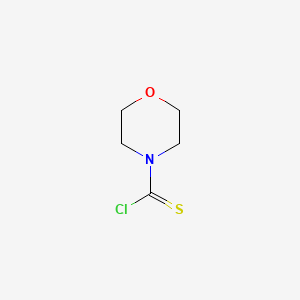
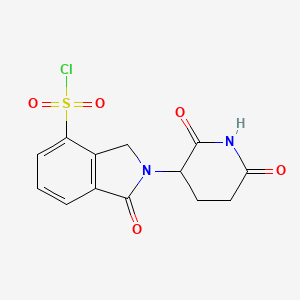

![bis(4-methylbenzene-1-sulfonic acid), N-methyl-4-(4-{[(4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}phenyl)carbamoyl]amino}phenoxy)pyridine-2-carboxamide](/img/structure/B15303232.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[2-[2-(methylamino)ethoxy]ethylamino]isoindoline-1,3-dione](/img/structure/B15303244.png)
![2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15303248.png)
